1-(2-fluorophenyl)-6-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is known for its significant biological and pharmacological activities. The compound’s structure includes multiple fused rings and functional groups, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The initial steps often include the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes, including the use of high-yield catalysts and optimized reaction conditions to ensure purity and efficiency. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
- **1-(2-Chlorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- **1-(2-Bromophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness: 1-(2-Fluorophenyl)-6-methyl-N~4~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro- or bromo- analogs .
Properties
Molecular Formula |
C20H15FN8O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15FN8O/c1-11-7-12(20(30)27-17-14-9-24-28(2)18(14)23-10-22-17)13-8-25-29(19(13)26-11)16-6-4-3-5-15(16)21/h3-10H,1-2H3,(H,22,23,27,30) |
InChI Key |
OUZBFGUTUBDOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)NC4=C5C=NN(C5=NC=N4)C |
Origin of Product |
United States |
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